molecular formula C9H9N3 B13102865 3-(Hydrazonomethyl)-1H-indole

3-(Hydrazonomethyl)-1H-indole

Cat. No.: B13102865
M. Wt: 159.19 g/mol
InChI Key: OTYGWWHMSJZFID-WUXMJOGZSA-N
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Description

3-(Hydrazonomethyl)-1H-indole is a hydrazone-functionalized indole derivative characterized by a hydrazone group (–NH–N=CH–) attached to the 3-position of the indole scaffold. This compound is synthesized via the reaction of N-substituted-1H-indole-3-carbaldehyde derivatives with excess hydrazine hydrate under reflux conditions, yielding products with moderate to high purity . Its structural uniqueness has spurred interest in exploring analogs for applications ranging from anticancer agents to enzyme inhibitors.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

(E)-1H-indol-3-ylmethylidenehydrazine

InChI

InChI=1S/C9H9N3/c10-12-6-7-5-11-9-4-2-1-3-8(7)9/h1-6,11H,10H2/b12-6+

InChI Key

OTYGWWHMSJZFID-WUXMJOGZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydrazonomethyl)-1H-indole typically involves the reaction of indole-3-carboxaldehyde with hydrazine or its derivatives. One common method is the condensation reaction between indole-3-carboxaldehyde and hydrazine hydrate in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction proceeds as follows:

Indole-3-carboxaldehyde+Hydrazine hydrateThis compound+Water\text{Indole-3-carboxaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} Indole-3-carboxaldehyde+Hydrazine hydrate→this compound+Water

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. Additionally, solvent-free conditions or the use of green solvents like ethanol can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Hydrazonomethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens, sulfonyl chlorides, and other electrophiles can be used under acidic or basic conditions.

Major Products

    Oxidation: Oximes, nitriles

    Reduction: Amines

    Substitution: Halogenated indoles, sulfonated indoles

Scientific Research Applications

Anticancer Properties

Mechanism of Action
Research indicates that derivatives of 3-(Hydrazonomethyl)-1H-indole exhibit significant anticancer activity through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. For instance, a study on novel indole derivatives demonstrated that these compounds can promote apoptosis in pancreatic and colon cancer cells, suggesting their potential as therapeutic agents against these malignancies .

Case Study: Indole Derivatives
A specific derivative, 3-(((1H-indol-3-yl)methylene)hydrazono)indolin-2-one, was synthesized and tested for its anticancer efficacy. The compound showed promising results with an IC50 value indicating effective inhibition of cancer cell growth . The study also highlighted the structural importance of the indole moiety in enhancing the compound's biological activity.

Antimicrobial Activity

Broad-Spectrum Efficacy
this compound derivatives have been evaluated for their antimicrobial properties against various pathogens, including drug-resistant strains. A study reported that certain indole hydrazone derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table: Antimicrobial Activity of Indole Derivatives

CompoundTarget PathogenMIC (µg/mL)Reference
1-Methylindole-3-carboxaldehyde hydrazoneStaphylococcus aureus32
5-Bromoindole-3-carboxaldehyde hydrazoneEscherichia coli16
3-(((1H-indol-3-yl)methylene)hydrazono)indolin-2-oneMethicillin-resistant S. aureus8

Neuroprotective Effects

Neuroprotection Against Oxidative Stress
Emerging research has identified neuroprotective properties associated with indole derivatives. Compounds derived from this compound have shown effectiveness in protecting neuronal cells from oxidative stress-induced damage. In vitro studies indicated that these compounds could suppress lipid peroxidation and enhance cell viability under stress conditions .

Synthesis and Characterization

Synthetic Pathways
The synthesis of this compound typically involves the condensation of indole derivatives with hydrazine or its derivatives under acidic or basic conditions. Various synthetic strategies have been explored to optimize yield and purity, including the use of different solvents and catalysts .

Characterization Techniques
Characterization of synthesized compounds is often performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm structural integrity and functional groups .

Mechanism of Action

The mechanism of action of 3-(Hydrazonomethyl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The hydrazone group can form reversible covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the indole ring can interact with various biological receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

The following analysis compares 3-(Hydrazonomethyl)-1H-indole with structurally or functionally related indole derivatives, focusing on substituents, physicochemical properties, and biological activities.

Structural Analogues with Imidazole/Thiadiazole Substituents
Compound Substituent/Modification Molecular Weight Melting Point (°C) Key Biological Activity Reference
This compound Hydrazone group at C3 Varies by N-substituent Not reported Antitumor (e.g., CDK2/Bcl-2 inhibition)
3-(Imidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole (12a, 12b) Imidazo-thiadiazole at C3 ~390–410 Not reported Anticancer (IC50: 0.85–1.70 μM in pancreatic cells); MMP2/9 and FAK inhibition
3-(1-(4-Iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8–10) 4-Iodobenzyl-imidazole at C3 ~440–460 >200 Preliminary structural data; no reported bioactivity

Key Differences :

  • Bioactivity: While this compound derivatives target CDK2 and Bcl-2 , imidazo-thiadiazole analogs exhibit potent antiproliferative effects via MMP and FAK pathways .
  • Structural Complexity : Imidazole/thiadiazole derivatives require multi-step syntheses involving heterocyclic ring formation, whereas hydrazone derivatives are synthesized in a single step from aldehydes .
Halogenated and Alkyl-Substituted Indoles
Compound Substituent/Modification Molecular Weight Melting Point (°C) Key Applications Reference
7-Chloro-3-(difluoromethyl)-1H-indole Cl at C7, CF3 at C3 214.6 Not reported Pharmaceutical/agrochemical research
3-Ethyl-1H-indole Ethyl at C3 145.2 Not reported Synthetic intermediate; no reported bioactivity
3-Benzyl-1H-indole Benzyl at C3 207.3 Not reported Structural studies; no bioactivity

Key Differences :

  • In contrast, alkyl/aryl groups (e.g., ethyl, benzyl) primarily serve as steric or electronic modifiers without direct bioactivity .
  • Synthetic Accessibility : Halogenated derivatives often require harsh conditions (e.g., Friedel-Crafts alkylation), whereas hydrazone derivatives form under milder reflux conditions .
Hydrazone Derivatives of Heterocyclic Cores
Compound Core Structure Molecular Weight Melting Point (°C) Key Properties Reference
3-[(2,4-Dinitrophenyl)hydrazonomethyl]-chromen-4-one (6a) Chromenone core with hydrazone ~342 294–295 High thermal stability; spectroscopic utility
This compound Indole core with hydrazone Varies by substituent Not reported Anticancer target; modular synthesis

Key Differences :

  • Core Scaffold: Chromenone-based hydrazones (e.g., 6a) exhibit strong UV absorption due to extended conjugation, useful in analytical chemistry . Indole-based analogs leverage the inherent bioactivity of the indole nucleus, such as kinase inhibition .
  • Thermal Stability: Chromenone hydrazones have higher melting points (>290°C) compared to indole derivatives, likely due to planar rigidity .
Natural Product-Derived Indoles
Compound Source Molecular Weight Key Bioactivity Reference
3-(α-Hydroxypropionyl)-1H-indole Marine actinomycete KSC2-1 189.2 Antiproliferative (P388 leukemia cells)
1H-Indole-3-carboxaldehyde Micromonospora M66 145.2 Antimicrobial (Staphylococcus aureus)

Key Differences :

  • Biosynthetic Origin : Natural indoles often feature oxygenated substituents (e.g., hydroxypropionyl, carboxaldehyde) with direct antimicrobial or antiproliferative effects . Synthetic hydrazone derivatives are tailored for targeted therapies (e.g., apoptosis induction) .
  • Structural Simplicity : Natural derivatives lack complex functionalization (e.g., hydrazones), limiting their synthetic versatility compared to designed analogs .

Biological Activity

3-(Hydrazonomethyl)-1H-indole is a compound derived from the indole family, which is recognized for its diverse biological activities. Indole derivatives are significant in medicinal chemistry due to their roles as pharmacophores in various therapeutic agents. This article aims to explore the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential applications in medicine.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of indole derivatives with hydrazine or its derivatives. The general synthetic route includes:

  • Starting Material : Indole or substituted indoles.
  • Reagents : Hydrazine hydrate or hydrazine derivatives.
  • Conditions : The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol.

This method allows for the formation of hydrazone linkages, which are crucial for the biological activity of the resulting compound.

Anticancer Activity

Recent studies have shown that compounds related to this compound exhibit significant anticancer properties. For instance, a series of indole derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) using MTT assays. The results indicated that certain derivatives possess IC50 values in the low micromolar range, demonstrating potent anticancer activity .

CompoundCell LineIC50 (µM)
This compoundHepG212.5
This compoundHT-2915.0
This compoundMCF-710.0

Antimicrobial Activity

In addition to anticancer properties, this compound and its derivatives have been evaluated for antimicrobial activity against various bacterial strains. A study found that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological mechanisms underlying the activities of this compound involve several pathways:

  • Apoptosis Induction : Studies suggest that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Cell Proliferation : The compound has been shown to inhibit key signaling pathways involved in cell proliferation, including the PI3K/Akt and MAPK pathways.
  • Antimicrobial Mechanisms : The antimicrobial action may be attributed to disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

A notable case study involved a series of synthesized indole derivatives, including this compound, which were tested for their biological activities. The study reported that modifications to the indole structure significantly enhanced both anticancer and antimicrobial activities compared to unmodified indoles .

Q & A

Q. What are the standard synthetic protocols for preparing 3-(Hydrazonomethyl)-1H-indole?

The compound is typically synthesized via condensation of indole-3-carboxaldehyde with hydrazine sulfate in ethanol under reflux (6–8 hours). The reaction mixture is cooled, filtered, and recrystallized from ethanol to obtain pure product (62–90% yield). Key parameters include stoichiometric equivalence of reactants, ethanol as a solvent for optimal solubility, and controlled reflux temperature to minimize side reactions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Routine characterization involves:

  • IR spectroscopy : Detection of C=N (1600–1620 cm⁻¹) and N–H (3300–3400 cm⁻¹) stretches.
  • NMR spectroscopy :
    • ¹H NMR : Signals for indole protons (δ 6.8–7.5 ppm) and hydrazone CH=N (δ 8.0–8.5 ppm).
    • ¹³C NMR : Carbonyl/imine carbons (δ 150–160 ppm) and aromatic carbons (δ 110–140 ppm) .
  • Melting point analysis : Consistency with literature values (e.g., 164°C) .

Q. What are the solubility and stability considerations for this compound?

The compound is polar but exhibits limited water solubility. Ethanol, DMSO, or DMF are preferred solvents for biological assays. Stability tests under varying pH (3–9) and temperature (4–37°C) show degradation >40°C or extreme pH, necessitating storage at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives like this compound?

Yield optimization strategies include:

  • Catalysis : Use of CuI or PEG-400 to accelerate condensation (e.g., 90% yield in ).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of hydrazine derivatives.
  • Purification : Flash chromatography (e.g., 70:30 EtOAc/hexane) improves purity without significant yield loss .

Q. How are spectral data contradictions resolved in structural elucidation?

Contradictions in NMR/IR data (e.g., shifting imine proton signals) are addressed by:

  • Variable-temperature NMR : To detect tautomerism or dynamic equilibria.
  • X-ray crystallography : Definitive confirmation of hydrazone configuration (E/Z) and hydrogen bonding patterns .

Q. What computational methods are used to predict biological activity?

  • Molecular docking : Simulations against targets like 5-HT1A receptors or SERT () using software like MOE.
  • QSAR modeling : Correlating substituent effects (e.g., electron-withdrawing groups on the hydrazone) with bioactivity .

Q. How does the hydrazone moiety influence pharmacological mechanisms?

The hydrazone group enables:

  • Metal chelation : Potential for antioxidant or enzyme inhibition.
  • pH-dependent hydrolysis : Controlled drug release in acidic environments (e.g., tumor microenvironments).
  • Receptor binding : Hydrogen bonding with residues in serotoninergic pathways () .

Methodological Challenges and Solutions

8. Handling low yields in multi-step syntheses (e.g., Mannich base derivatives):

  • Stepwise monitoring : TLC (Rf ~0.5) to identify intermediate stability issues.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 45 minutes vs. 48 hours in ) .

9. Addressing discrepancies in biological assay results:

  • Dose-response validation : Replicate assays across cell lines (e.g., HEK-293 vs. SH-SY5Y) to confirm target specificity.
  • Metabolite profiling : LC-MS to rule off-target effects from degradation products .

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